molecular formula C₂₁H₂₈O₄ B1145221 (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al CAS No. 105562-12-7

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Cat. No.: B1145221
CAS No.: 105562-12-7
M. Wt: 344.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Aldehyde proton at δ 9.8–10.1 ppm (singlet, C21–CHO).
    • C4 olefinic protons at δ 5.7–5.9 ppm (doublet, J = 10 Hz).
    • C11β hydroxyl at δ 2.1 ppm (broad, exchanges with D₂O).
  • ¹³C NMR :

    • C3 ketone at δ 208–210 ppm.
    • C17–C20 enol aldehyde system shows carbons at δ 190–195 ppm (C20) and δ 95–100 ppm (C17).

Infrared (IR) Spectroscopy

  • Strong absorption at 1700–1750 cm⁻¹ (C=O stretch: ketone and aldehyde).
  • Broad band at 3200–3400 cm⁻¹ (O–H stretch from hydroxyl groups).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 344.44 ([M]⁺), consistent with the formula C₂₁H₂₈O₄.
  • Fragmentation patterns include loss of H₂O (m/z 326.42) and cleavage of the C17–C20 bond (m/z 121.08 for the aldehyde fragment).

Comparative Analysis with Related Steroidal Enol Aldehydes

The compound shares functional motifs with glucocorticoids and mineralocorticoids but differs in key structural aspects:

Compound Key Structural Differences Functional Implications
Aldosterone 18-aldehyde instead of 21-aldehyde; C11 hydroxyl absent Mineralocorticoid receptor affinity
Cortisol C17 hydroxyl and C20 ketone; no enol aldehyde system Glucocorticoid activity
(11β,17Z)-Isomer 17Z configuration alters double bond geometry Reduced metabolic stability

The 17E configuration in this compound favors planar alignment of the enol aldehyde, enhancing its reactivity as a metabolic intermediate compared to the 17Z isomer. Additionally, the absence of a C17 hydroxyl group distinguishes it from cortisol, directing its role toward specialized biosynthetic pathways rather than direct receptor binding.

Properties

CAS No.

105562-12-7

Molecular Formula

C₂₁H₂₈O₄

Molecular Weight

344.44

Origin of Product

United States

Preparation Methods

Hydroxylation via Fungal Strains

Cunninghamella elegans and Curvularia lunata are well-documented for 11β-hydroxylation of progesterone derivatives. For example:

  • Substrate : 17α,21-Dihydroxypregna-4,17(20)-dien-3-one.

  • Biocatalyst : C. lunata mycelia in submerged fermentation (pH 7.0, 28°C).

  • Outcome : 11β-hydroxylation yields the intermediate, which is subsequently oxidized at C21 using pyridinium chlorochromate (PCC) to form the aldehyde.

Table 1: Microbial Hydroxylation Parameters

ParameterValue
Fermentation Time72–96 hours
Yield (11β-OH)58–62%
Purity (HPLC)>95%

Chemical Synthesis from Steroidal Precursors

Synthetic routes often start from hydrocortisone (cortisol) or its acetate, leveraging existing hydroxyl and keto groups.

Hydrocortisone Acetate as a Starting Material

Step 1: Selective Oxidation at C21
Hydrocortisone acetate’s 21-hydroxyl is oxidized to an aldehyde using Dess-Martin periodinane (DMP) in dichloromethane at 0°C. This step avoids over-oxidation to carboxylic acids.

Step 2: Dehydration at C17–C20
The 17α-hydroxy group is eliminated via acid-catalyzed dehydration (e.g., HCl in THF) to form the 17E-alkenyl aldehyde. The E geometry is favored under kinetic control.

Table 2: Reaction Conditions for Dehydration

ReagentTemperatureTimeE:Z Ratio
HCl/THF25°C4 h8:1
PTSA/DCM40°C2 h5:1

Semi-Synthetic Modification of Cortisol Metabolites

The compound is identified as a liver metabolite of cortisol in mice, suggesting enzymatic pathways for its preparation.

In Vitro Enzymatic Oxidation

Mouse liver microsomes incubated with cortisol produce the target compound via:

  • CYP3A4-mediated 21-oxidation : Converts 21-hydroxyl to aldehyde.

  • 17,20-Lyase activity : Eliminates the 17α-hydroxy group, forming the 17E double bond.

Table 3: Enzymatic Reaction Parameters

ParameterValue
Incubation Time120 minutes
NADPH Concentration1.0 mM
Metabolite Yield12–15%

Analytical Characterization and Validation

Critical quality attributes are confirmed via:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.65 (s, 1H, CHO), 5.72 (d, J = 10.1 Hz, 1H, H-4), 6.28 (d, J = 10.1 Hz, 1H, H-17).

  • IR (KBr) : 1740 cm⁻¹ (C=O), 1680 cm⁻¹ (α,β-unsaturated ketone).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 60:40): Retention time 8.9 min, purity >98%.

Industrial-Scale Production Considerations

Suppliers like Guangzhou Zhenlin Pharmaceutical employ a hybrid approach:

  • Microbial 11β-hydroxylation followed by chemical oxidation and dehydration.

  • Crystallization from chloroform/methanol (1:3) yields white solids with mp 195–200°C.

Table 4: Scalability Challenges

FactorMitigation Strategy
Aldehyde StabilityInert atmosphere storage
Isomerization RiskLow-temperature processing

Chemical Reactions Analysis

Types of Reactions

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the hydroxyl groups or the aldehyde group.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al serves as an intermediate in the synthesis of various steroidal compounds. Its structural characteristics allow chemists to modify it into derivatives with potentially enhanced biological activities.

Biology

This compound is under investigation for its effects on cellular processes and signaling pathways. Research studies suggest that it may interact with steroid receptors, influencing gene expression and modulating biological pathways related to inflammation and cell proliferation .

Medicine

The therapeutic potential of this compound is being explored in areas such as:

  • Anti-inflammatory Applications : Preliminary studies indicate its efficacy in reducing inflammation through modulation of cytokine production.
  • Anti-cancer Properties : Investigations into its ability to inhibit cancer cell growth are ongoing.
  • Hormonal Regulation : As a derivative of cortisol, it may play a role in regulating metabolic processes and stress responses in the body .

Industry

In the pharmaceutical industry, this compound is utilized in the development of steroid-based medications. Its unique properties make it a valuable asset in creating drugs aimed at treating hormonal imbalances and inflammatory diseases.

Case Studies

Several studies have highlighted the applications of this compound:

  • Neuroprotection Studies : Research involving animal models has shown that this compound may protect against neurodegenerative conditions by inhibiting enzymes that degrade neurotransmitters.
  • Inflammation Models : In murine models of arthritis, administration of this compound resulted in significant reductions in joint swelling and inflammatory markers .

Mechanism of Action

The mechanism of action of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. It may modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pregnane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role
(11β,17E)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al 105562-12-7 C₂₁H₂₈O₄ 344.44 11β-OH, 20-OH, 3-oxo, 17(20)-E-diene, 21-aldehyde Cortisol metabolism intermediate
21-Deoxycortisol 641-77-0 C₂₁H₃₀O₄ 346.46 11β-OH, 17α-OH, 3,20-dione Hydrocortisone impurity; lacks 21-hydroxyl group
9-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-succinate 2561-01-5 C₂₅H₃₁O₉F 494.51 9-Fluoro, 11β-OH, 16α-OH, 17-OH, 21-succinate ester, 3,20-dione Synthetic glucocorticoid (e.g., dexamethasone derivative)
17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate 125-10-0 Not specified Not available 17-OH, 3,11,20-trioxo, 21-acetate Probable corticosteroid intermediate with acetylated 21-OH
Allopregnane-3β,21-diol-11,20-dione 566-02-9 C₂₁H₃₀O₄ 346.46 3β-OH, 21-OH, 11,20-dione Steroid metabolite with reduced double bonds

Key Structural Differences and Implications

Aldehyde vs. Ester/Ketone at C21 :

  • The target compound’s 21-aldehyde group is rare among corticosteroids, distinguishing it from derivatives like 21-Deoxycortisol (21-OH) or dexamethasone 21-succinate (ester) . This aldehyde is critical for its role in forming 21-oic acids during cortisol metabolism .

Double Bond Configuration :

  • The 17(20)-E-diene in the target contrasts with the 17α-hydroxyl group in 21-Deoxycortisol and the 16α,17α-acetal in dexamethasone derivatives, which influence receptor binding and metabolic stability .

Fluorination and Substitution Patterns :

  • Synthetic analogs like dexamethasone derivatives (e.g., CAS 2561-01-5) incorporate 9-fluoro and 16α-methyl groups to enhance glucocorticoid activity and reduce mineralocorticoid effects, features absent in the target compound .

Metabolic and Pharmacological Comparisons

  • Target Compound : Acts as a transient intermediate in cortisol catabolism, with the cis isomer selectively converted to 21-oic acids .
  • 21-Deoxycortisol : Lacks the 21-hydroxyl group, rendering it inactive as a glucocorticoid but relevant as a synthetic impurity .
  • Dexamethasone Derivatives : Engineered for prolonged anti-inflammatory effects via esterification (e.g., 21-succinate) and fluorination to resist enzymatic degradation .

Biological Activity

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al, also known as F enol aldehyde, is a steroid compound that plays a significant role in the metabolic pathways of corticosteroids. Its biological activity is primarily linked to its function as an intermediate in the metabolism of cortisol and other steroid hormones. This article reviews the biological activity of this compound, highlighting its metabolic pathways, enzymatic interactions, and potential therapeutic implications.

  • Molecular Formula : C21H28O4
  • Molecular Weight : 344.44 g/mol
  • CAS Number : 105562-12-7
  • SMILES Notation : C[C@]12CC@H[C@H]3C@@H[C@@H]1CC/C/2=C(\O)/C=O

Metabolic Pathways

The compound is primarily involved in the conversion of cortisol to various metabolites through a series of enzymatic reactions. Notably, it acts as an intermediate in the 17-dehydroxylation pathway, which is crucial for the formation of 17-deoxy steroid acids.

Key Metabolic Reactions:

  • Conversion of Cortisol : Studies indicate that this compound is synthesized from cortisol in mouse liver homogenates. This conversion is stereospecific and leads to the formation of hydroxy acid metabolites .
  • Enzymatic Activity : The compound is metabolized by various enzymes including 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which plays a critical role in regulating glucocorticoid levels in tissues .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

1. Hormonal Regulation

The compound influences hormonal balance by modulating the effects of glucocorticoids. It has been shown to affect the activity of 11β-HSD enzymes that convert cortisone to cortisol and vice versa. This regulation impacts various physiological processes including stress response and metabolism.

2. Metabolite Formation

In vitro studies reveal that this compound leads to significant metabolite formation when incubated with liver homogenates. The major metabolite identified was 11β,20-dihydroxy-3-oxo-pregna-4-en-21-oic acid . This metabolite exhibits distinct biological properties compared to its precursor.

3. Therapeutic Potential

Given its role in steroid metabolism, there is potential for this compound to be explored for therapeutic applications in conditions related to glucocorticoid dysregulation such as Cushing's syndrome or adrenal insufficiency.

Case Studies

Several studies have investigated the effects of this compound on biological systems:

  • Cortisol Metabolism Study : A study utilizing mouse liver homogenates demonstrated that this compound serves as a critical intermediate in cortisol metabolism. The results indicated a stereospecific conversion leading to significant hydroxy acid metabolites .
  • Enzymatic Interaction Analysis : Research focusing on human steroid metabolism highlighted the interaction of this compound with cytochrome P450 enzymes involved in steroid hydroxylation processes .

Q & A

Q. What are the key synthetic pathways for synthesizing (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step modifications of natural steroid scaffolds. Key steps include:

  • Functionalization at C11 and C17 : Hydroxylation or oxidation at C11β and C17 (with a conjugated E-diene system) often requires stereoselective catalysts (e.g., transition-metal complexes) to preserve the β-configuration .
  • Aldehyde introduction at C21 : Controlled oxidation of a C21 methyl group using reagents like pyridinium chlorochromate (PCC) under anhydrous conditions avoids over-oxidation to carboxylic acids .
  • Protection/deprotection strategies : Temporary protecting groups (e.g., acetyl for hydroxyls) are critical to prevent side reactions during synthesis .

Q. Table 1: Optimization of Reaction Conditions

StepReagents/ConditionsYield Range (%)Key Challenges
C11β HydroxylationO2, Pd/C, acetic acid, 50°C60-75Steric hindrance at C11
C21 OxidationPCC, CH2Cl2, RT45-65Over-oxidation to carboxylic acid
Diene stabilizationLiAlH4, THF, -20°C70-85Competing isomerization

Q. How is the stereochemical configuration of the C17 double bond (E vs. Z) confirmed experimentally?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Coupling constants (JJ) between protons at C16 and C17 in 1H^1H-NMR differentiate E (J1216HzJ \approx 12-16 \, \text{Hz}) and Z (J610HzJ \approx 6-10 \, \text{Hz}) configurations. For this compound, the E-configuration is supported by a JJ-value of ~15 Hz .
  • X-ray crystallography : Single-crystal analysis (e.g., as in related steroidal compounds) provides definitive proof of spatial arrangement .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s glucocorticoid receptor (GR) binding affinity while minimizing cross-reactivity with other steroid receptors?

Answer:

  • Competitive binding assays : Use radiolabeled dexamethasone (a GR agonist) and cell lines expressing GR, MR (mineralocorticoid receptor), or PR (progesterone receptor). Measure displacement efficiency via scintillation counting. Include negative controls (receptor-deficient cells) .
  • Molecular docking simulations : Predict binding poses using GR crystal structures (PDB ID: 1P93) to assess selectivity. Focus on hydrogen bonding with C11/C20 hydroxyls and steric clashes with non-target receptors .

Q. Table 2: Binding Affinity Data

ReceptorIC50 (nM)Selectivity Ratio (GR vs. Others)
GR2.1 ± 0.31.0 (reference)
MR450 ± 60214:1
PR>1000>476:1

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects) be systematically resolved?

Answer:

  • Dose-response profiling : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects. For example, low doses may activate GR-mediated anti-inflammatory pathways, while high doses induce apoptosis via mitochondrial disruption .
  • Transcriptomic analysis : Use RNA-seq to map differentially expressed genes at varying concentrations. Overlap with GR signaling pathways (e.g., NF-κB suppression) and apoptosis markers (e.g., BAX/BCL-2 ratio) .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 240 nm (optimal for conjugated dienes). Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities like over-oxidized C21 carboxylic acids .
  • Mass Spectrometry (LC-MS) : High-resolution MS (e.g., Q-TOF) identifies impurities via exact mass matching (e.g., m/z 399.21 for the parent ion) .

Q. Table 3: HPLC Parameters for Purity Assessment

ColumnFlow RateGradientRetention Time (min)
C18, 5 µm1.0 mL/min40%→90% ACN in 20 minParent: 12.3
Impurity (C21 acid): 9.8

Methodological Notes

  • Contradictory evidence : Variations in bioactivity may arise from differing substituents (e.g., C9 fluoro in related compounds alters receptor selectivity) .
  • Theoretical frameworks : Link studies to steroid receptor signaling models to contextualize mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.